molecular formula C7H12O2 B3051941 Tetrahydro-3,6-dimethyl-2H-pyran-2-one CAS No. 3720-22-7

Tetrahydro-3,6-dimethyl-2H-pyran-2-one

Cat. No.: B3051941
CAS No.: 3720-22-7
M. Wt: 128.17 g/mol
InChI Key: QVPKQLPQAUWJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-3,6-dimethyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Tetrahydro-3,6-dimethyl-2H-pyran-2-one is a chemical compound with a molecular formula of C7H12O2 The primary targets of this compound are not well-documented in the literature

Mode of Action

It is known that the compound is usually prepared through the cycloaddition reaction of carbonyl compounds, which requires specific catalysts and conditions . .

Biochemical Pathways

It is known that the compound is involved in the synthesis of fragrances and flavors , suggesting that it may play a role in certain biochemical pathways related to these processes.

Pharmacokinetics

Its molecular weight is 128.16900 , and it has a density of 0.956g/cm3 . The compound has a boiling point of 219.4ºC at 760 mmHg , suggesting that it may have good stability under normal physiological conditions.

Result of Action

Given its use in the synthesis of fragrances and flavors , it may have effects on olfactory and gustatory receptors, but this is purely speculative and requires further investigation.

Action Environment

It is known that during its use, good ventilation conditions should be maintained to ensure safety . This suggests that the compound’s action may be influenced by environmental conditions such as temperature and air quality.

Properties

IUPAC Name

3,6-dimethyloxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-3-4-6(2)9-7(5)8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPKQLPQAUWJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958385
Record name 3,6-Dimethyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3720-22-7
Record name Tetrahydro-3,6-dimethyl-2H-pyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003720227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dimethyloxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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